2-Chloro-5-(trifluoromethyl)-1-cyclohexenecarbaldehyde
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Overview
Description
2-Chloro-5-(trifluoromethyl)-1-cyclohexenecarbaldehyde is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a cyclohexene ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(trifluoromethyl)-1-cyclohexenecarbaldehyde typically involves the introduction of the chloro and trifluoromethyl groups onto a cyclohexene ring. One common method involves the reaction of 2-chlorocyclohexanone with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(trifluoromethyl)-1-cyclohexenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Ammonia (NH₃) in ethanol.
Major Products:
Oxidation: 2-Chloro-5-(trifluoromethyl)-1-cyclohexenecarboxylic acid.
Reduction: 2-Chloro-5-(trifluoromethyl)-1-cyclohexenol.
Substitution: 2-Amino-5-(trifluoromethyl)-1-cyclohexenecarbaldehyde.
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)-1-cyclohexenecarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)-1-cyclohexenecarbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with key metabolic processes .
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)-1-cyclohexenecarbaldehyde can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)pyridine: This compound also contains a chloro and trifluoromethyl group but is based on a pyridine ring instead of a cyclohexene ring.
2-Chloro-5-(trifluoromethyl)aniline: This compound has an aniline group instead of an aldehyde group and is used as an intermediate in the synthesis of dyes and pigments.
Uniqueness: The uniqueness of this compound lies in its combination of functional groups and ring structure, which imparts distinct chemical properties and reactivity. The presence of both a chloro and trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8ClF3O |
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Molecular Weight |
212.59 g/mol |
IUPAC Name |
2-chloro-5-(trifluoromethyl)cyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C8H8ClF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h4,6H,1-3H2 |
InChI Key |
UTFLKWZJCKNPKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(CC1C(F)(F)F)C=O)Cl |
Origin of Product |
United States |
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